![molecular formula C17H15NO3S2 B2700232 5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-45-4](/img/structure/B2700232.png)
5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a carboxylic acid group, a furan ring, a thiazole ring, and a sulfanyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed via a condensation reaction involving a thiol and a nitrile . The furan ring could be formed via a Paal-Knorr synthesis or similar method . The carboxylic acid group could be introduced via a variety of methods, such as oxidation of a primary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazole rings would likely contribute to the overall stability of the molecule via aromaticity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation . The thiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar . The aromatic rings could contribute to the compound’s stability and possibly its color .Scientific Research Applications
- DMTSC has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Researchers explore its potential as a novel antimicrobial agent for drug development .
- Studies suggest that DMTSC possesses anti-inflammatory effects. It may modulate immune responses and inhibit inflammatory pathways. Investigating its mechanisms could lead to new anti-inflammatory therapies .
- DMTSC’s unique structure makes it an interesting candidate for cancer research. Researchers investigate its potential as an anticancer agent by studying its effects on tumor cells and signaling pathways .
- DMTSC contains a thiazole ring, which can coordinate with metal ions. Its chelating properties are relevant in metal-based drug design and catalysis. Researchers explore its interactions with transition metals .
- Furan derivatives like DMTSC have gained attention in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, solar cells, and light-emitting devices .
- DMTSC’s furan-based structure contributes to its biodegradability. Scientists investigate its incorporation into biopolymers, coatings, and sustainable materials .
Antimicrobial Agents
Anti-Inflammatory Properties
Anticancer Research
Metal Chelation and Coordination Chemistry
Organic Electronics and Optoelectronics
Biodegradable Polymers and Materials
properties
IUPAC Name |
5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-5-13(11(2)7-10)14-9-23-17(18-14)22-8-12-4-6-15(21-12)16(19)20/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDESSVVITULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)
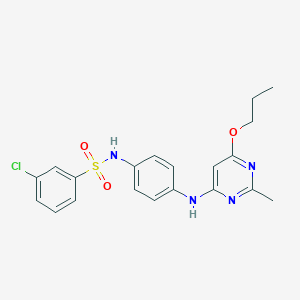
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
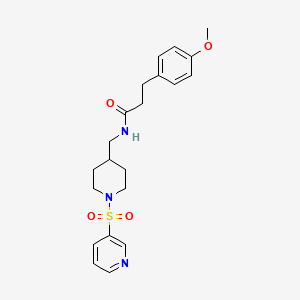
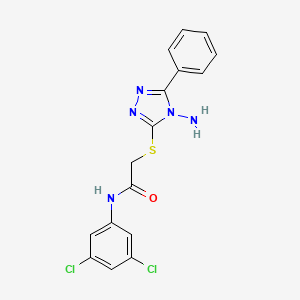
![1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)

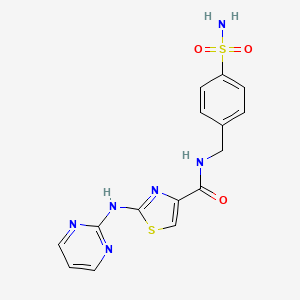
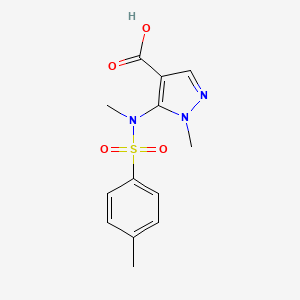
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)